molecular formula C13H15NO4S B1682179 6-methoxy-N-(3-sulfopropyl)quinolinium CAS No. 83907-40-8

6-methoxy-N-(3-sulfopropyl)quinolinium

Cat. No.: B1682179
CAS No.: 83907-40-8
M. Wt: 281.33 g/mol
InChI Key: ZVDGOJFPFMINBM-UHFFFAOYSA-N
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Description

6-Methoxy-N-(3-sulfopropyl)quinolinium (SPQ) is a fluorescent compound widely used as a chloride ion indicator. It is a derivative of quinolinium and is known for its high sensitivity and specificity in detecting chloride ions. SPQ is particularly valuable in biological and chemical research due to its ability to measure intracellular chloride concentrations without significant interference from other physiological ions .

Mechanism of Action

Target of Action

The primary target of SPQ is chloride ions (Cl-) within cells . Chloride ions play a crucial role in maintaining cellular homeostasis, contributing to functions such as regulation of cell volume, pH, and membrane potential .

Mode of Action

SPQ is a blue fluorescent dye that detects Cl- via a process known as diffusion-limited collisional quenching . This process involves the quenching of SPQ’s fluorescence upon collision with chloride ions . The degree of fluorescence decrease is directly proportional to the concentration of chloride ions .

Biochemical Pathways

SPQ primarily affects the biochemical pathways related to chloride homeostasis . By detecting changes in intracellular chloride concentrations, SPQ can provide insights into the activity of chloride channels and transporters .

Pharmacokinetics

It’s known that the dye can be loaded into cells byhypotonic shock , suggesting that it may cross cell membranes under certain conditions.

Result of Action

The action of SPQ results in the detection of intracellular chloride concentrations. This can be used to study the function of chloride channels and transporters, and to investigate cellular processes where chloride ions play a role .

Action Environment

The efficacy and stability of SPQ are likely influenced by various environmental factors. For instance, the fluorescence of SPQ is quenched upon collision with chloride ions, so the ion concentration in the environment will directly affect the degree of fluorescence quenching

Biochemical Analysis

Biochemical Properties

6-methoxy-N-(3-sulfopropyl)quinolinium plays a significant role in biochemical reactions, primarily as a chloride indicator. It interacts with chloride ions through diffusion-limited collisional quenching, where the presence of chloride ions reduces the fluorescence intensity of the compound . This interaction is highly specific, allowing researchers to measure chloride concentrations accurately. Additionally, this compound can be used in conjunction with various enzymes and proteins involved in ion transport and cellular signaling pathways, providing insights into the dynamics of these processes .

Cellular Effects

This compound influences various cellular processes by acting as a chloride ion indicator. It is used to study cell viability, proliferation, and function by detecting changes in chloride ion concentrations within cells . This compound can affect cell signaling pathways, gene expression, and cellular metabolism by altering the ionic environment of the cell. For example, changes in chloride ion concentrations can impact the activity of chloride channels and transporters, which in turn can influence cellular homeostasis and signaling .

Molecular Mechanism

The mechanism of action of this compound involves its ability to bind with chloride ions and undergo fluorescence quenching. This process is diffusion-limited, meaning that the quenching occurs when chloride ions collide with the fluorescent dye . The binding interaction between this compound and chloride ions is highly specific, allowing for precise measurements of chloride concentrations. Additionally, this compound can influence enzyme activity by altering the ionic environment, which can lead to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of the compound is crucial for accurate measurements, and it is typically stored at room temperature and protected from light to maintain its integrity . Over time, the fluorescence intensity of this compound may decrease due to degradation, which can affect its ability to detect chloride ions accurately. Long-term studies have shown that the compound remains effective for at least one year when stored properly .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, the compound effectively detects chloride ions without causing significant toxicity or adverse effects . At higher doses, there may be threshold effects where the compound’s fluorescence quenching ability is saturated, leading to less accurate measurements. Additionally, high doses of this compound may cause toxic effects, impacting cellular function and overall health of the animal .

Metabolic Pathways

This compound is involved in metabolic pathways related to ion transport and cellular homeostasis. It interacts with enzymes and cofactors that regulate chloride ion concentrations within cells . These interactions can affect metabolic flux and the levels of various metabolites, providing insights into the metabolic state of the cell. By monitoring changes in chloride ion concentrations, researchers can study the impact of this compound on cellular metabolism and identify potential metabolic dysregulation .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in areas with high chloride ion concentrations . The transport and distribution of this compound are crucial for its effectiveness as a chloride indicator, as they ensure that the compound reaches the target sites where chloride ions are present .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is essential for its activity and function as a chloride indicator . By targeting specific subcellular regions, this compound can provide detailed information on chloride ion concentrations within different cellular compartments, aiding in the study of cellular ion homeostasis and signaling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-N-(3-sulfopropyl)quinolinium typically involves the reaction of 6-methoxyquinoline with 1,3-propanesultone under basic conditions. The reaction proceeds as follows:

    Starting Materials: 6-methoxyquinoline and 1,3-propanesultone.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide.

    Procedure: The 6-methoxyquinoline is dissolved in an appropriate solvent, and 1,3-propanesultone is added slowly. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Purification: The product is purified by recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of SPQ follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-N-(3-sulfopropyl)quinolinium undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Scientific Research Applications

6-Methoxy-N-(3-sulfopropyl)quinolinium has a wide range of scientific research applications, including:

Comparison with Similar Compounds

6-Methoxy-N-(3-sulfopropyl)quinolinium is compared with other similar compounds such as:

Uniqueness

SPQ is unique due to its high sensitivity and specificity for chloride ions, minimal interference from other physiological ions, and its ability to measure intracellular chloride concentrations accurately .

Properties

IUPAC Name

3-(6-methoxyquinolin-1-ium-1-yl)propane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4S/c1-18-12-5-6-13-11(10-12)4-2-7-14(13)8-3-9-19(15,16)17/h2,4-7,10H,3,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVDGOJFPFMINBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)[N+](=CC=C2)CCCS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101347145
Record name 6-Methoxy-N-(3-sulfopropyl)quinolinium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101347145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83907-40-8
Record name 6-Methoxy-N-(3-sulfopropyl)quinolinium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083907408
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Methoxy-N-(3-sulfopropyl)quinolinium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101347145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 83907-40-8
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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